N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline
CAS No.:
Cat. No.: VC18299224
Molecular Formula: C34H25N
Molecular Weight: 447.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H25N |
|---|---|
| Molecular Weight | 447.6 g/mol |
| IUPAC Name | N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline |
| Standard InChI | InChI=1S/C34H25N/c1-2-6-25(7-3-1)27-10-12-28(13-11-27)29-16-20-33(21-17-29)35-34-22-18-30(19-23-34)32-15-14-26-8-4-5-9-31(26)24-32/h1-24,35H |
| Standard InChI Key | BDSQTDRTBINNGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Introduction
Chemical Identity
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IUPAC Name: 4-(Naphthalen-2-yl)-N-[4-(4-phenylphenyl)]aniline
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Molecular Formula:
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Molecular Weight: 421.54 g/mol
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Structure: The compound consists of a central amine group bonded to two aromatic systems, including naphthalene and biphenyl units.
Structural Features:
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The molecule integrates extended conjugated systems, contributing to its electronic and photophysical properties.
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The presence of rigid aromatic groups enhances thermal stability.
Synthesis
The synthesis of N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline typically involves the following steps:
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Aromatic Substitution:
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Aniline derivatives are functionalized with naphthalene and biphenyl groups through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
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Purification:
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The product is purified by recrystallization or chromatography to ensure high purity for subsequent applications.
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Applications
N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline finds use in advanced materials due to its unique optical and electronic properties:
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Organic Light Emitting Diodes (OLEDs):
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Acts as a hole transport material or an emitter due to its conjugated structure and ability to facilitate charge transfer.
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Enhances device efficiency and stability.
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Photovoltaics:
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Utilized in organic solar cells where its extended conjugation aids in light absorption and charge mobility.
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Sensors:
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Its fluorescence properties make it suitable for chemical sensing applications.
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Research Findings
Recent studies have highlighted the compound's role in electronics:
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Charge Transport Properties:
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Exhibits high hole mobility due to the alignment of π-conjugated systems.
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Thermal Stability:
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The compound demonstrates excellent stability under operational conditions, making it ideal for long-term applications in devices like OLEDs.
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Photophysical Characteristics:
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Strong absorption in the UV-visible range.
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High photoluminescence quantum yield.
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Challenges and Future Directions
While N-(4-naphthalen-2-ylphenyl)-4-(4-phenylphenyl)aniline shows promise, challenges remain:
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Synthesis Complexity:
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Multi-step synthesis processes can be cost-intensive.
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Scalability:
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Developing scalable methods for industrial applications is critical.
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Future research aims to optimize synthetic routes and explore derivatives with enhanced properties for next-generation optoelectronic devices.
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